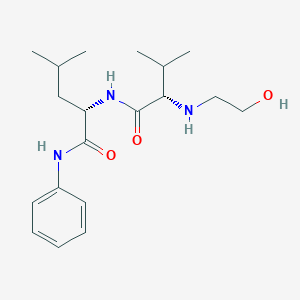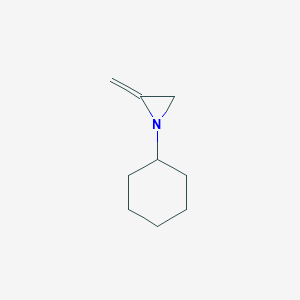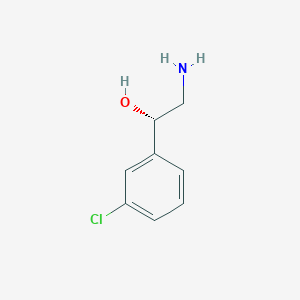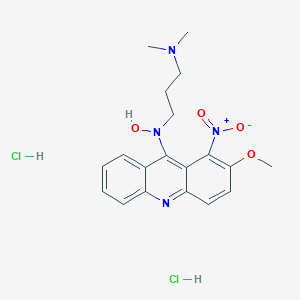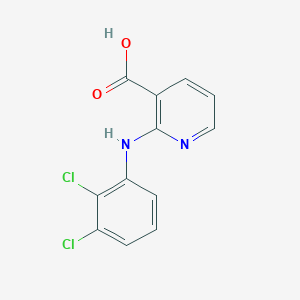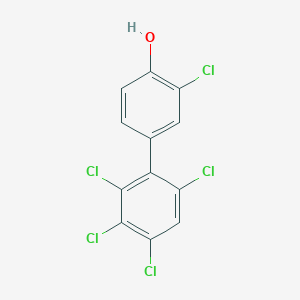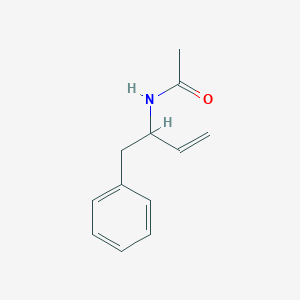
N-(1-Phenyl-3-buten-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenyl-3-buten-2-yl)acetamide, also known as Stilbene Acetamide, is a chemical compound that belongs to the class of organic compounds known as acetamides. It is a white to off-white crystalline powder with a molecular formula of C16H17NO and a molecular weight of 239.32 g/mol. This compound has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(1-Phenyl-3-buten-2-yl)acetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(1-Phenyl-3-buten-2-yl)acetamide exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Furthermore, N-(1-Phenyl-3-buten-2-yl)acetamide has been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(1-Phenyl-3-buten-2-yl)acetamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit antimicrobial, antifungal, anticancer, and antioxidant properties, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N-(1-Phenyl-3-buten-2-yl)acetamide may be toxic to certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(1-Phenyl-3-buten-2-yl)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. In addition, further studies could investigate the potential use of this compound as a fluorescent probe in imaging studies. Furthermore, studies could investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Métodos De Síntesis
The synthesis of N-(1-Phenyl-3-buten-2-yl)acetamide can be achieved through various methods, including the reaction of stilbene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
N-(1-Phenyl-3-buten-2-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In addition, this compound has been investigated for its potential use as a fluorescent probe in imaging studies.
Propiedades
Número CAS |
184365-66-0 |
|---|---|
Nombre del producto |
N-(1-Phenyl-3-buten-2-yl)acetamide |
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-(1-phenylbut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-12(13-10(2)14)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3,(H,13,14) |
Clave InChI |
GMYNWLHHAQXZAI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C=C |
Sinónimos |
Acetamide, N-[1-(phenylmethyl)-2-propenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

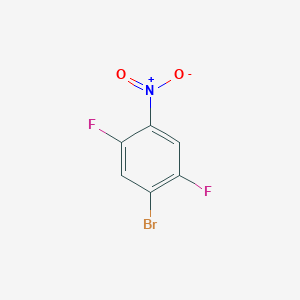
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)



